molecular formula C20H22FN3O B2543027 3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2379984-35-5

3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile

Cat. No.: B2543027
CAS No.: 2379984-35-5
M. Wt: 339.414
InChI Key: COGKKWQIEXSBHB-UHFFFAOYSA-N
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Description

3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a fluorine atom, a piperidine ring, and a benzonitrile group

Scientific Research Applications

3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile
  • 3-chloro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile
  • 3-fluoro-4-[(4-{[(2-ethylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile

Uniqueness

3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

3-fluoro-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O/c1-15-10-19(4-7-23-15)25-14-16-5-8-24(9-6-16)13-18-3-2-17(12-22)11-20(18)21/h2-4,7,10-11,16H,5-6,8-9,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGKKWQIEXSBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)CC3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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